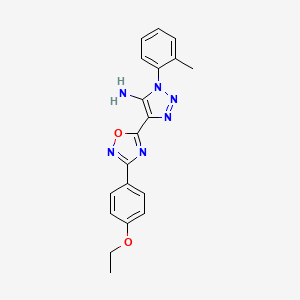

![molecular formula C24H19N3O B2598029 3-(4-甲氧基苯基)-8-甲基-1-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901247-55-0](/img/structure/B2598029.png)

3-(4-甲氧基苯基)-8-甲基-1-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

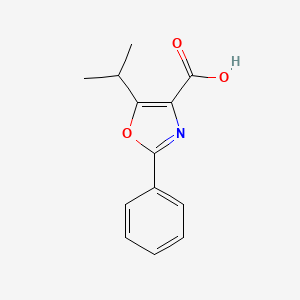

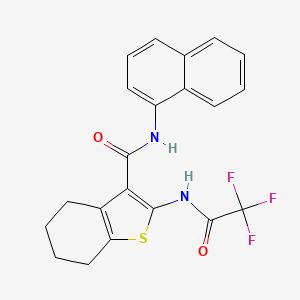

The synthesis of quinoline derivatives generally involves the reaction of aniline with glycerol in the presence of sulfuric acid, followed by oxidation. The specific synthesis process for this compound might involve additional steps or different reagents due to the presence of the methoxy, methyl, and phenyl substituents .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused ring system with a benzene ring joined to a pyridine ring. The presence of various substituents like methoxy, methyl, and phenyl groups would add complexity to the structure .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The specific reactions and their mechanisms would depend on the nature and position of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives are generally crystalline solids at room temperature, and they have relatively high melting points. They are also usually soluble in organic solvents .科学研究应用

- Implementation in photovoltaic cells involves architectural design, with applications in both polymer solar cells and dye-sensitized solar cells .

- Their luminescent properties contribute to efficient light emission, making them valuable components in display technology .

Photovoltaic Cells

Organic Light-Emitting Diodes (OLEDs)

Transistors

Biomedical Applications

Synthesis of Pyrazoloquinolines

Coloring Properties and Solubility

作用机制

Target of Action

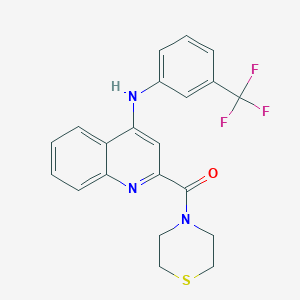

Quinoline derivatives, a class to which this compound belongs, have been reported to exhibit significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .

Mode of Action

It’s worth noting that quinoline derivatives have been reported to show anti-proliferative activity through vegfr-2 inhibition activity . This suggests that the compound might interact with its targets, possibly receptor tyrosine kinases (RTKs), leading to the disruption of crucial cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .

Biochemical Pathways

Given the reported anti-proliferative activity of quinoline derivatives, it can be inferred that the compound might affect pathways related to cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .

Result of Action

Given the reported anti-proliferative activity of quinoline derivatives, it can be inferred that the compound might induce changes at the molecular and cellular level, possibly leading to cell cycle arrest and apoptosis .

安全和危害

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

未来方向

属性

IUPAC Name |

3-(4-methoxyphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-9-11-19(28-2)12-10-17)26-27(24)18-6-4-3-5-7-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXMCZVHKRPLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)

![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)